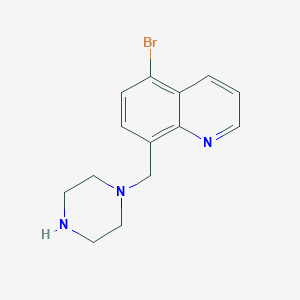![molecular formula C11H20N2O2 B6642234 N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 3-(1-hydroxyethyl)pyrrolidine-1-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide.
Reduction: Formation of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the molecule, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propionamide
Uniqueness
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the hydroxyethyl group provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)9-4-5-13(6-9)7-11(15)12-10-2-3-10/h8-10,14H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJPJIZFGRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
